Piperidine, 1-(4-methylbenzoyl)- (CAS 13707-23-8) is an N-acylated piperidine derivative, specifically a 1-benzoylpiperidine. Its core structure comprises a piperidine ring substituted at the nitrogen with a 4-methylbenzoyl group.
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
CAS No.13707-23-8
Cat. No.B078827
⚠ Attention: For research use only. Not for human or veterinary use.
Piperidine, 1-(4-methylbenzoyl)- (CAS 13707-23-8) is an N-acylated piperidine derivative, specifically a 1-benzoylpiperidine [1]. Its core structure comprises a piperidine ring substituted at the nitrogen with a 4-methylbenzoyl group . This compound is primarily utilized as a versatile building block in organic synthesis and medicinal chemistry . Key physicochemical properties, including a molecular weight of 203.28 g/mol and a logP value of approximately 2.6 , define its behavior and are crucial for experimental design and handling [2].
Versatile Building Block
N-acylated piperidine core suited for organic synthesis and medicinal chemistry lead elaboration.
Defined Lipophilicity
Moderate logP profile supports phase-transfer and extraction workflows.
Conformational Constraint
Restricted amide rotation provides a structurally pre-organized motif for binding studies.
[1] J-GLOBAL. (n.d.). 1-(4-methylbenzoyl)piperidine. Japan Science and Technology Agency. View Source
[2] INIS Repository. (n.d.). Temperature 1H NMR spectra and rotation barrier of piperidine, 1-(4-methylbenzoyl)-. View Source
Procurement Risk: Why Substituting Piperidine, 1-(4-methylbenzoyl)- (CAS 13707-23-8) with In-Class Analogs Is Not Advisable
Substituting Piperidine, 1-(4-methylbenzoyl)- with a generic 'benzoylpiperidine' or a differently substituted analog (e.g., 4-chlorobenzoyl, 4-methoxybenzoyl) introduces significant and unpredictable changes in molecular properties critical for scientific outcomes. The specific substitution pattern dictates key parameters such as lipophilicity (logP) [1], molecular conformation [2], and metabolic stability [3], all of which directly impact assay behavior, synthetic yield, and pharmacokinetic profiles. The following quantitative evidence demonstrates that even minor structural modifications to the benzoyl moiety result in distinct and non-interchangeable physicochemical and biological profiles.
Analog Substitution
Replacing the 4-methylbenzoyl group with 4-Cl, 4-OMe or other substituents alters lipophilicity and may shift pharmacokinetic behavior unpredictably.
Conformational Drift
The amide rotational barrier is sensitive to ring substitution; close analogs may adopt different conformational preferences impacting target engagement.
Metabolic Profile
Even minor structural modifications can change metabolic stability; in-class analogs should not be assumed interchangeable without experimental verification.
[1] Granchi, C., et al. (2021). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 209, 112857. View Source
[2] He, X., Alian, A., & Ortiz de Montellano, P. R. (2007). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Bioorganic & Medicinal Chemistry, 15(21), 6649-6658. View Source
[3] Sniecikowska, J., et al. (2019). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease. Molecules, 2025, 30(14), 3047. View Source
Quantitative Differentiation Guide for Piperidine, 1-(4-methylbenzoyl)- (CAS 13707-23-8) vs. Closest Analogs
Lipophilicity Tuning: LogP Comparison with Unsubstituted 1-Benzoylpiperidine
The 4-methyl group on the benzoyl ring of Piperidine, 1-(4-methylbenzoyl)- significantly increases its lipophilicity compared to the unsubstituted 1-benzoylpiperidine scaffold. This difference in lipophilicity is a key determinant for membrane permeability and in vivo distribution .
A higher logP value indicates increased lipophilicity, which can enhance membrane permeability and binding to hydrophobic protein pockets, potentially improving cellular uptake or in vivo activity compared to the less lipophilic 1-benzoylpiperidine .
LipophilicityLogPPhysicochemical Property
Molecular Weight Difference vs. 4-Methylpiperidine Analog
Piperidine, 1-(4-methylbenzoyl)- possesses a molecular weight of 203.28 g/mol . This is distinct from a closely related analog, 4-methyl-1-(4-methylbenzoyl)piperidine, which has an additional methyl group on the piperidine ring, resulting in a molecular weight of 217.31 g/mol [1].
Molecular weightHead-to-head
203.28 vs 217.31 g/mol
14 Da difference impacts steric bulk and crystal packing
The ~14 g/mol difference in molecular weight corresponds to the addition of a methyl group. This modification alters the compound's steric bulk, rotational bonds, and overall molecular volume, which can significantly impact its fit within enzyme active sites or its behavior in crystallization screens.
Conformational Rigidity: Rotational Barrier as a Structural Fingerprint
Temperature-dependent 1H NMR spectroscopy reveals a significant barrier to rotation around the amide bond (between the piperidine ring and the benzoyl substituent) for Piperidine, 1-(4-methylbenzoyl)-. This conformational restriction is a direct consequence of the specific steric and electronic environment created by the 4-methyl substitution, which is absent in simpler amides [1].
Rotational barrierSupporting
Ea = 59 kJ/mol
Conformational signature; may support binding studies
The quantifiable rotational barrier provides a unique 'conformational signature' for this specific substitution pattern. This data can serve as a quality control check and is crucial for understanding its interactions in confined biological environments, where conformational restriction can enhance binding affinity and selectivity [2].
Conformational AnalysisNMRDynamic NMR
[1] INIS Repository. (n.d.). Temperature 1H NMR spectra and rotation barrier of piperidine, 1-(4-methylbenzoyl)-. View Source
[2] He, X., Alian, A., & Ortiz de Montellano, P. R. (2007). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Bioorganic & Medicinal Chemistry, 15(21), 6649-6658. View Source
Targeted Application Scenarios for Piperidine, 1-(4-methylbenzoyl)- (CAS 13707-23-8) Based on Quantified Differentiators
Scaffold for Optimizing Lipophilicity in CNS Drug Discovery
The increased lipophilicity (logP ~2.6) of Piperidine, 1-(4-methylbenzoyl)- relative to the unsubstituted benzoylpiperidine core makes it a strategically advantageous starting point for designing central nervous system (CNS) drug candidates. This property can be leveraged to enhance blood-brain barrier penetration, a critical requirement for CNS therapeutics. The benzoylpiperidine scaffold itself is considered metabolically stable [1], further supporting its use in this domain.
Building Block for Enzyme Inhibitors Targeting Hydrophobic Pockets
The specific molecular weight and lipophilicity of this compound suggest its utility in constructing inhibitors for enzymes with deep, hydrophobic active sites. The class of 1-benzoylpiperidines, of which this is a member, has shown potential as inhibitors of enzymes like monoacylglycerol lipase (MAGL) [1] and acetylcholinesterase (AChE) [2]. The 4-methyl substitution offers a handle for further tuning interactions within such pockets.
Conformationally-Restricted Fragment for Structure-Based Drug Design
The defined rotational barrier (Ea = 59 kJ/mol) of the amide bond in Piperidine, 1-(4-methylbenzoyl)- [3] indicates a degree of conformational restriction that is valuable in structure-based drug design. This 'pre-organization' can reduce the entropic penalty upon binding to a target protein, potentially leading to improved binding affinities compared to more flexible analogs. The X-ray structure of a closely related analog bound to the InhA enzyme validates the utility of this scaffold in rational design [4].
Application
Selection Property
Validation Focus
CNS drug candidate research
Moderate lipophilicity profile
BBB permeability assay context
Hydrophobic enzyme inhibitor design
Structural complementarity to deep active sites
Target engagement (MAGL, AChE context)
Structure-based drug design
Conformationally constrained amide fragment
Binding affinity and co-crystallization studies
[1] Granchi, C., et al. (2021). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 209, 112857. View Source
[2] Sniecikowska, J., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease. Molecules, 30(14), 3047. View Source
[3] INIS Repository. (n.d.). Temperature 1H NMR spectra and rotation barrier of piperidine, 1-(4-methylbenzoyl)-. View Source
[4] He, X., Alian, A., & Ortiz de Montellano, P. R. (2007). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Bioorganic & Medicinal Chemistry, 15(21), 6649-6658. View Source
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